acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid A random polymer of L-ALANINE, L-GLUTAMIC ACID, L-LYSINE, and L-TYROSINE that structurally resembles MYELIN BASIC PROTEIN. It is used in the treatment of RELAPSING-REMITTING MULTIPLE SCLEROSIS.
Brand Name: Vulcanchem
CAS No.: 147245-92-9
VCID: VC21539145
InChI: InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
SMILES: CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Molecular Formula: C25H45N5O13
Molecular Weight: 623.7 g/mol

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

CAS No.: 147245-92-9

Cat. No.: VC21539145

Molecular Formula: C25H45N5O13

Molecular Weight: 623.7 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid - 147245-92-9

CAS No. 147245-92-9
Molecular Formula C25H45N5O13
Molecular Weight 623.7 g/mol
IUPAC Name acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Standard InChI InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
Standard InChI Key FHEAIOHRHQGZPC-KIWGSFCNSA-N
Isomeric SMILES C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
SMILES CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Canonical SMILES CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Boiling Point 385.2ºC at 760mmHg
Melting Point N/A

Chemical Composition and Structure

Glatiramer Acetate consists of a complex mixture of synthetic polypeptides containing four specific amino acids in their L-isomer forms, combined with acetic acid to form acetate salts . The compound's composition can be precisely defined by the molar fractions of its constituent amino acids.

Constituent Amino Acids

The four amino acids that constitute Glatiramer Acetate are:

  • L-glutamic acid ((2S)-2-aminopentanedioic acid)

  • L-alanine ((2S)-2-aminopropanoic acid)

  • L-tyrosine ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid)

  • L-lysine ((2S)-2,6-diaminohexanoic acid)

Molar Fraction and Composition

The molar fractions of the constituent amino acids in Glatiramer Acetate are strictly defined and controlled, as shown in Table 1:

Table 1: Molar Fraction Ranges of Amino Acids in Glatiramer Acetate

Amino AcidChemical NameMolar Fraction RangeAverage Molar Fraction
L-glutamic acid(2S)-2-aminopentanedioic acid0.129-0.1530.141
L-alanine(2S)-2-aminopropanoic acid0.392-0.4620.427
L-tyrosine(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid0.086-0.1000.095
L-lysine(2S)-2,6-diaminohexanoic acid0.300-0.3740.338

Synthesis and Manufacturing Process

The synthesis of Glatiramer Acetate follows a complex, multi-stage process that directly influences its final composition and therapeutic efficacy. Understanding this process is crucial to appreciating the compound's heterogeneous nature and distinctive attributes.

Polymerization Stage

The initial and most critical stage in Glatiramer Acetate synthesis involves the polymerization of N-carboxy-α-amino acid anhydrides (NCAs) of the four constituent amino acids . This reaction occurs in anhydrous dioxane, with diethylamine (DEA) serving as the polymerization initiator . The process begins with individual reactions of single NCAs with DEA, generating polymerization cores that subsequently elongate into polypeptide chains through further NCA incorporation .

The reaction scheme for the polymerization stage includes:

  • Preparation of NCAs of L-alanine, L-tyrosine, γ-benzyl L-glutamate, and benzyloxycarbonyl L-lysine

  • Initiation of polymerization by DEA

  • Chain propagation through sequential addition of amino acid monomers

The relative reactivities of the four amino acid monomers significantly influence the final composition and sequence distribution in the resulting polypeptides . For example, alanine typically demonstrates higher reactivity with DEA compared to tyrosine, resulting in different proportions of these amino acids at polymer termini compared to their bulk representation .

Depolymerization and Deprotection

Following polymerization, the protected polypeptides undergo:

  • Depolymerization in glacial acetic acid using hydrogen bromide

  • Deprotection in aqueous piperidine to remove protecting groups from the amino acid side chains

These steps are crucial for generating the final mixture of polypeptides with the desired molecular weight distribution and amino acid accessibility.

Final Processing

The final stages of Glatiramer Acetate production involve:

  • Dialysis to remove small molecular weight components

  • Lyophilization to produce the final acetate salt of the copolymer

  • Formulation of the pharmaceutical ingredient, typically with a mannitol solution

The manufacturing process is critical to the identity and efficacy of Glatiramer Acetate, as variations in process parameters can significantly alter the physicochemical characteristics and biological activity of the final product.

Physicochemical Properties

Glatiramer Acetate possesses distinctive physicochemical properties that reflect its complex, heterogeneous nature and contribute to its therapeutic activity.

Molecular Weight Distribution

One of the defining characteristics of Glatiramer Acetate is its highly disperse molecular mass distribution, ranging from approximately 3 kDa to 45 kDa, with a mass-average molar mass mean (Mw) of approximately 10.5 kDa . This polydispersity results from the random nature of the polymerization and depolymerization processes.

Electric Charge Distribution

The compound exhibits a highly disperse electric charge distribution, ranging from approximately 1 to more than 60 elementary charges (e), with a mean net positive charge of about 48(e) . This charge heterogeneity arises from the varying proportions and arrangements of acidic (glutamic acid) and basic (lysine) amino acids within the polypeptide chains.

Terminal Amino Acid Composition

Analysis of the N-terminal and C-terminal amino acid compositions reveals distinctive patterns that reflect the non-random aspects of Glatiramer Acetate synthesis . The prevalence of alanine in terminal positions exceeds its proportion in the bulk polymer (>0.5 vs 0.43), indicating a preference for peptide bond cleavage at this amino acid during depolymerization . Conversely, the abundance of C-terminal glutamic acid is lower than its bulk proportion (≈0.05 vs 0.14), suggesting a bias against cleavage that creates C-terminal glutamic acid residues .

Physical Properties

Table 2: Physical and Chemical Properties of Glatiramer Acetate

PropertyValue
Molecular FormulaC25H45N5O13 (representative unit)
Molecular Weight623.7 g/mol (representative unit)
Average Molecular Weight5,000-9,000 daltons (polymer)
Hydrogen Bond Donor Count12
Hydrogen Bond Acceptor Count18
Rotatable Bond Count13
Topological Polar Surface Area374 Ų
Physical FormWhite to off-white lyophilized powder
SolubilityHighly soluble in water
Charge State (pH 7.4)Net positive

Mechanism of Action

Despite decades of clinical use, the precise mechanisms by which Glatiramer Acetate exerts its therapeutic effects in multiple sclerosis remain incompletely understood. Current evidence suggests several potential modes of action:

Immunomodulatory Effects

Glatiramer Acetate demonstrates significant immunomodulatory properties that contribute to its efficacy in multiple sclerosis treatment . These include:

  • Shifting the balance of T-helper cells from pro-inflammatory Th1 to anti-inflammatory Th2 phenotypes

  • Inducing glatiramer-specific regulatory T cells that migrate to the central nervous system

  • Modulating antigen-presenting cell function and cytokine production

MHC Class II Interactions

Research indicates that Glatiramer Acetate binds to MHC class II antigen DRB1*1 (HLA-DRB1) , competing with myelin antigens for presentation to T cells. This competition may prevent the activation of myelin-reactive T cells, thereby reducing the autoimmune response characteristic of multiple sclerosis.

Signaling Pathway Interactions

Glatiramer Acetate influences multiple signaling pathways relevant to immune function, including:

  • TCR signaling in naïve cells

  • IL12-mediated signaling events

  • CXCR4-mediated signaling events

  • Phosphorylation of CD3 and TCR zeta chains

  • Translocation of ZAP-70 to immunological synapse

  • Interferon gamma signaling

These interactions collectively contribute to modulation of immune responses involved in MS pathophysiology.

Therapeutic Applications and Clinical Use

Approved Indications

Glatiramer Acetate is primarily indicated for the treatment of relapsing-remitting multiple sclerosis (RRMS) . It has demonstrated efficacy in:

  • Reducing the frequency of relapses

  • Delaying the onset of clinically definite MS in patients with a first clinical episode

  • Reducing the accumulation of new lesions on magnetic resonance imaging (MRI)

Dosage Forms and Administration

Glatiramer Acetate is available in two primary dosage forms:

  • 20 mg/ml solution for daily subcutaneous injection

  • 40 mg/ml solution for three-times-weekly subcutaneous injection

Both formulations are typically supplied as pre-filled syringes for patient administration.

Position in Treatment Guidelines

Glatiramer Acetate is recognized as a first-line disease-modifying therapy for RRMS, alongside interferon beta, teriflunomide, and dimethyl fumarate . Its favorable safety profile, established efficacy, and suitability for long-term use have secured its position in treatment algorithms for multiple sclerosis management.

Research Findings and Clinical Evidence

Equivalence Studies

Research has demonstrated the equivalence of generic formulations of Glatiramer Acetate to the reference product Copaxone® using the FDA's criteria for active pharmaceutical ingredient sameness . These criteria assess:

  • Equivalence of fundamental reaction schemes

  • Sameness of physicochemical properties

  • Equivalence of structural signatures

  • Equivalence in biological assays

Studies comparing Mylan's glatiramer acetate (MGA) to Copaxone® have shown equivalence across all these parameters, supporting the approval of generic formulations .

Process Signatures and Quality Attributes

Distinctive "process signatures" in Glatiramer Acetate arise from its manufacturing process and contribute to its identity and biological activity . These include:

  • The impact of critical process parameters on amino acid precursor reactivity

  • Reaction initiation and polymerization velocities

  • Peptide solubility, susceptibility to hydrolysis, and size-exclusion properties

Research has correlated these attributes with specific immunological and toxicological profiles, revealing that Glatiramer Acetate possesses a unique repertoire of active constituents (epitopes) responsible for its immunological responses .

Clinical Trial Results

Table 3: Key Clinical Trials of Glatiramer Acetate

StudyDesignPopulationPrimary OutcomeResults
Johnson et al. (1995)Randomized, double-blind, placebo-controlled251 RRMS patientsRelapse rate29% reduction in relapse rate vs. placebo
Comi et al. (2001)Randomized, double-blind, placebo-controlled239 patients with CISTime to second clinical event45% reduction in risk of developing clinically definite MS
GALA Study (2013)Randomized, double-blind, placebo-controlled1,404 RRMS patientsAnnualized relapse rate34% reduction with 40mg three times weekly vs. placebo
GLACIER Study (2015)Randomized, open-label209 RRMS patientsInjection-related adverse events50% reduction with 40mg three times weekly vs. 20mg daily

CIS = Clinically Isolated Syndrome
Source: Data compiled from clinical literature

These clinical trials have consistently demonstrated significant reductions in relapse rates and disease progression, supporting the established role of Glatiramer Acetate in MS treatment.

Process Signatures in Glatiramer Acetate

The concept of "process signatures" is particularly relevant to understanding Glatiramer Acetate, as its heterogeneous nature means that its identity and activity are defined by attributes imparted by its manufacturing process rather than a single molecular structure.

DEA-Related Attributes

The relative proportions of DEA-adducted amino acids serve as an important process signature for evaluating Glatiramer Acetate . These proportions reflect the relative reactivities of the amino acid monomers during polymerization and illustrate the non-random aspects of Glatiramer Acetate synthesis.

Research has shown that the mole fraction of alanine-DEA in Copaxone® is approximately 0.65, whereas that of tyrosine-DEA is approximately 0.04 . These proportions differ significantly from the relative amounts of these amino acids in the bulk polymer (approximately 0.43 and 0.09, respectively), reflecting the higher reactivity of alanine with DEA compared to tyrosine .

Polymerization Characteristics

The propagation process during polymerization is governed by the relative amount of each NCA and its differential reaction kinetics against the growing polymer chains . This behavior, known as "propagational shift," emphasizes the importance of specific NCAs molar ratio, order of addition, and molar concentration in determining the characteristics of the final product .

Research has demonstrated that altering the order of addition of NCAs during polymerization, even while maintaining the global NCAs molar ratio, can result in modified heterogeneity profiles of molecular mass, charge, and hydrophobicity, ultimately leading to loss of Glatiramer Acetate identity .

Future Perspectives and Research Directions

As research on Glatiramer Acetate continues, several areas of investigation hold promise for enhancing our understanding and application of this important compound:

Mechanism Elucidation

Despite decades of clinical use, the precise mechanisms by which Glatiramer Acetate exerts its therapeutic effects remain incompletely understood. Ongoing research into its interactions with immune system components, particularly its effects on T-cell populations, antigen presentation, and cytokine networks, may provide valuable insights that could inform the development of next-generation therapies.

Process Optimization

Further refinement of manufacturing processes may yield Glatiramer Acetate formulations with enhanced efficacy or improved safety profiles. Understanding the relationship between process parameters and product attributes is essential to this effort.

Expanded Applications

While Glatiramer Acetate is primarily used in multiple sclerosis treatment, investigation of its potential utility in other autoimmune or inflammatory conditions represents an area of potential future development. Its established immunomodulatory properties may prove beneficial in conditions with similar pathophysiological mechanisms.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator